2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane
Description
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane (CAS 67820-73-9) is a bicyclic tertiary amine with the molecular formula C₉H₁₈N₂. Its structure consists of a rigid bicyclo[2.2.2]octane framework containing two nitrogen atoms at positions 1 and 4, substituted with ethyl and methyl groups at positions 2 and 5, respectively . Key computed properties include a molecular weight of 154.15 g/mol, a topological polar surface area of 6.5 Ų, and a logP value of 1.2, indicating moderate hydrophobicity .
Its synthesis and applications are less documented compared to unsubstituted 1,4-diazabicyclo[2.2.2]octane (DABCO), but structural analogs suggest roles in coordination chemistry, catalysis, and materials science .
Structure
3D Structure
Properties
CAS No. |
67820-73-9 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C9H18N2/c1-3-9-7-10-4-5-11(9)6-8(10)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
JGFHHDXQKJYRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2CCN1CC2C |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 1,4-Diazabicyclo[2.2.2]octane
Another approach involves the N-alkylation of 1,4-diazabicyclo[2.2.2]octane with alkyl halides. Although specific literature on direct N-alkylation to obtain 2-ethyl-5-methyl derivatives is limited, analogous procedures for preparing N-alkylated derivatives have been reported. These typically involve reacting 1,4-diazabicyclo[2.2.2]octane with alkyl halides under controlled conditions, often in the presence of a base or solvent system that facilitates substitution.
This method is adaptable for preparing various alkyl-substituted derivatives by selecting appropriate alkyl halides, but regioselectivity and control over substitution positions require optimization.
Cyclization from Piperazine and Ethylenediamine Mixtures
The synthesis of TEDA itself from piperazine and ethylenediamine mixtures at elevated temperatures in the presence of zeolites has been patented and studied extensively. Modifications of this method with alkyl-substituted piperazines or ethylenediamines could yield alkyl-substituted diazabicyclooctanes, including 2-ethyl-5-methyl derivatives.
- Feed: Piperazine or alkylpiperazine with ethylenediamine
- Catalyst: Zeolite (e.g., ZSM-5)
- Temperature: Elevated, typically around 200 °C
- Product separation: Distillation and recrystallization to achieve high purity
This method benefits from continuous processing potential and established industrial scalability.
Comparative Summary of Preparation Methods
| Preparation Method | Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Zeolite-catalyzed cyclization | C-alkyl piperazines + ethylenediamine | ZSM-5 zeolite (Si/Al=120), ~200 °C | Selective for monoalkyl derivatives; heterogeneous catalyst | Steric hindrance limits di-substitution |
| N-Alkylation of 1,4-diazabicyclo[2.2.2]octane | 1,4-diazabicyclo[2.2.2]octane + alkyl halides | Base/solvent, controlled temperature | Versatile for various alkyl groups | Regioselectivity control required |
| Cyclization from piperazine + ethylenediamine | Piperazine or alkylpiperazine + ethylenediamine | Zeolite catalyst, elevated temperature | Industrially scalable; high purity achievable | Requires careful product separation |
Research Data and Analytical Results
- Catalytic performance: Studies indicate that ZSM-5 zeolite catalyzes the formation of 2-ethyl- and 2-methyl-substituted diazabicyclooctanes with good selectivity, yielding colorless liquids with melting points below 0 °C and boiling points around 184-186 °C for methyl derivatives.
- Purity and isolation: Post-reaction distillation and recrystallization from ethyl acetate yield products with purity exceeding 99.5%.
- Steric effects: Dimethyl substitutions at 2,3-positions are hindered, confirming the importance of molecular size and shape in catalyst pore environments.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or receptors, and modulating their activity. In biological systems, it may interact with enzymes or cellular receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight critical differences between 2-ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane and related bicyclic amines:
Structural and Electronic Comparisons
- Quinuclidine vs. Diazabicyclo Systems : Quinuclidine (a 4-deaza analog) lacks the second nitrogen atom, resulting in higher basicity (pKa ~11) compared to DABCO derivatives (pKa ~8.8 for unsubstituted DABCO). The ethyl and methyl substituents in 2-ethyl-5-methyl-DABCO likely reduce nitrogen lone-pair availability, further lowering basicity relative to DABCO .
- In contrast, N,N′-diethyl-DABCO forms stable iodobismuthates due to balanced steric and electronic profiles .
- Ionic Liquid Derivatives: Alkyl chain length significantly impacts physical properties. For example, 1-octyl-DABCO bromide exhibits ionic conductivity suitable for electrolytes, while shorter substituents (e.g., ethyl/methyl) in the target compound may favor volatility or solubility in non-polar media .
Biological Activity
2-Ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane (commonly referred to as DABCO) is a bicyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of diazabicyclo compounds, known for their potential in medicinal chemistry, particularly in antimicrobial and antiviral applications.
Chemical Structure and Properties
The chemical formula for this compound is with a CAS number of 67820-72-8. The unique bicyclic structure contributes to its biological properties, allowing it to interact with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,4-diazabicyclo[2.2.2]octane exhibit significant antibacterial and antifungal properties. A study evaluated a series of tetracationic compounds based on this structure against multiple strains of bacteria and fungi:
- Bacterial Activity : Compounds showed high activity against Gram-positive and Gram-negative bacteria, including drug-resistant strains. Notably, the minimum inhibitory concentrations (MICs) for certain derivatives were comparable or superior to ciprofloxacin against strains like Pseudomonas aeruginosa and Staphylococcus aureus .
- Fungal Activity : The compounds also exhibited efficacy against fungal strains, indicating a broad-spectrum antimicrobial potential.
Antiviral Activity
In addition to its antibacterial properties, this compound has shown promising antiviral activity. A specific study highlighted that certain derivatives displayed significant antiviral effects against the influenza virus H1N1 . The mechanism of action appears to involve disruption of viral replication processes.
Cytotoxicity
While evaluating the biological activity, it is crucial to assess the cytotoxicity of these compounds. Some studies have indicated that certain derivatives may exhibit cytotoxic effects on human cell lines, necessitating further investigation into their safety profiles .
Study 1: Antibacterial Efficacy
In a comparative study, various derivatives of 1,4-diazabicyclo[2.2.2]octane were tested against clinically isolated bacterial strains. Results indicated that compounds with specific linkers demonstrated rapid bactericidal effects within two hours against Staphylococcus aureus and Pseudomonas aeruginosa. The time-kill assay confirmed these findings, showcasing the potential for therapeutic applications in treating bacterial infections .
Study 2: Antiviral Mechanism
Another research effort focused on the antiviral properties of DABCO derivatives against influenza virus strains. The study revealed that these compounds could inhibit viral replication effectively, suggesting a possible role in developing antiviral therapies .
Summary of Findings
| Activity Type | Target Organisms | Key Findings |
|---|---|---|
| Antibacterial | Gram-positive & Gram-negative bacteria | High activity against drug-resistant strains; MIC comparable to ciprofloxacin |
| Antifungal | Various fungal strains | Effective in inhibiting fungal growth |
| Antiviral | Influenza virus H1N1 | Significant inhibition of viral replication |
| Cytotoxicity | Human cell lines | Some derivatives exhibit cytotoxic effects |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-ethyl-5-methyl-1,4-diazabicyclo[2.2.2]octane, and what analytical techniques validate its purity?
- Methodology : Synthesis often involves alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) precursors under controlled conditions, using alkyl-vinylaryl isocyanides and alcohols/phenols as reaction partners . Post-synthesis, purity validation requires gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection is recommended for quantifying impurities, especially residual solvents or unreacted intermediates .
- Safety Note : Handle alkylation reagents (e.g., alkyl halides) in fume hoods with nitrile gloves and eye protection due to acute toxicity risks (H302, H315) .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using factorial design (e.g., 2³ design) to test pH (3–10), temperature (25–60°C), and time (1–30 days). Monitor degradation via UV-Vis spectroscopy for absorbance shifts or HPLC for byproduct formation. Include inert atmosphere controls (N₂/Ar) to isolate oxidative degradation pathways .
- Data Interpretation : Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions (e.g., 4°C) .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Protocols :
- Exposure Control : Use local exhaust ventilation (LEV) systems to maintain airborne concentrations below OSHA permissible exposure limits (PELs). Wear nitrile gloves, lab coats, and safety goggles .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields of this compound across different catalytic systems?
- Methodology : Perform systematic reaction optimization using response surface methodology (RSM) to evaluate catalyst loading (e.g., Pd/C vs. Raney Ni), solvent polarity (THF vs. DMF), and reaction time. Compare turnover frequency (TOF) and activation energy (Eₐ) via Eyring plots. Validate reproducibility with triplicate runs and statistical analysis (ANOVA) .
- Hypothesis Testing : Investigate catalyst poisoning by characterizing spent catalysts via X-ray photoelectron spectroscopy (XPS) to identify sulfur or oxygen adsorption .
Q. What mechanistic insights explain the compound’s role in asymmetric catalysis, and how can these be experimentally validated?
- Approach : Use density functional theory (DFT) calculations to model transition states in stereoselective reactions (e.g., Diels-Alder). Pair computational results with kinetic isotope effect (KIE) studies and enantiomeric excess (ee) measurements via chiral HPLC or polarimetry .
- Experimental Design : Synthesize isotopically labeled analogs (e.g., deuterated ethyl groups) to track hydrogen transfer pathways .
Q. How do structural modifications (e.g., substituent effects) influence the compound’s binding affinity in supramolecular host-guest systems?
- Methodology :
- Synthesis : Prepare derivatives with varying substituents (e.g., -Cl, -CF₃) at the 5-methyl position.
- Binding Studies : Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) and NMR titration for binding constants (Kₐ). Compare with X-ray crystallography data to correlate substituent size/electronic effects with cavity accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
